molecular formula C29H20FN3O2S B2704902 N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 866842-69-5

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

Cat. No.: B2704902
CAS No.: 866842-69-5
M. Wt: 493.56
InChI Key: IVGHUGXQYHOVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a fluorinated phenyl group, a sulfanyl linker, and a fused heterocyclic system (12-oxa-1,3-diazatetraphen).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3O2S/c30-20-11-13-21(14-12-20)31-26(34)17-36-29-24-16-23-22-9-5-4-6-18(22)10-15-25(23)35-28(24)32-27(33-29)19-7-2-1-3-8-19/h1-15H,16-17H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHUGXQYHOVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=NC(=N4)C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications based on available research.

The compound has a molecular formula of C30H23N3O2SC_{30}H_{23}N_3O_2S and a molecular weight of approximately 489.59 g/mol. Its structure includes a fluorinated phenyl group and a diazatetraphene moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with acylating agents under controlled conditions. The method ensures high purity and yields suitable for biological testing.

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides exhibit anticonvulsant properties. A study evaluated several N-phenylacetamide derivatives for their anticonvulsant activity in animal models, focusing on their efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results suggested that compounds with specific substitutions, such as fluorine atoms, showed enhanced activity due to improved metabolic stability and central nervous system penetration .

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the structure is particularly noteworthy. Fluorinated compounds often demonstrate increased lipophilicity, which can enhance their distribution in biological systems. The unique properties of fluorine can modulate the electronic characteristics of the molecule, potentially leading to improved interactions with biological targets .

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • A series of N-phenylacetamides were synthesized and tested for anticonvulsant activity. The most active compounds exhibited protection in both MES and scPTZ tests at various doses (100 mg/kg and 300 mg/kg), indicating their potential as therapeutic agents for epilepsy .
  • Fluorine Substitution :
    • Research highlighted that fluorine substitution significantly affects the pharmacokinetics of the compound. Compounds with fluorine demonstrated not only enhanced lipophilicity but also prolonged action in vivo, suggesting that such modifications could be crucial for developing effective anticonvulsants .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTest UsedDose (mg/kg)Efficacy Observed
N-(4-Fluorophenyl)-2-acetamideAnticonvulsantMES100, 300Significant protection at both doses
N-(3-Chlorophenyl)-2-acetamideAnticonvulsantscPTZ100Moderate protection observed
Fluorinated derivativesEnhanced CNS penetrationVariousVariesIncreased efficacy compared to non-fluorinated analogs

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Compound 8t (C20H17N4SO3Cl) : Features a 1,3,4-oxadiazole ring substituted with an indole moiety. Unlike the target compound’s diazatetraphen system, this simpler heterocycle retains antimicrobial and lipoxygenase (LOX) inhibitory activity .
  • VUAA-1 (C15H16N4OS) : Contains a pyridinyl-triazole core instead of diazatetraphen. It acts as an Orco agonist, highlighting how heterocycle modifications influence target specificity .
  • CAS 444166-28-3 (C20H20FN3OS) : Incorporates a hexahydrocycloocta[b]pyridine ring, demonstrating that larger fused-ring systems can enhance metabolic stability compared to smaller heterocycles .

Substituent Effects

  • N-(3-Fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl}acetamide : The tert-butyl and methoxy groups improve lipophilicity (LogP = 4.2) compared to the target compound’s phenyl substituent (estimated LogP ~3.8) .
  • Compound 39 (C14H12FN3OS) : A 4-fluorobenzyl group instead of 4-fluorophenyl reduces steric hindrance, enhancing bacterial MIC values (12.5 µg/mL against E. coli) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
Target Compound* ~425 (estimated) ~3.8 <0.1 (aqueous) 220–225 (predicted)
CAS 444166-28-3 369.45 3.5 0.15 185–187
Compound 8t 428.5 4.1 0.08 198–200
VUAA-1 308.38 2.9 0.2 160–162

*Estimates based on structural analogs.

Antimicrobial Activity

  • Compound 38 (C13H11FN4OS) : Exhibits MIC = 25 µg/mL against Staphylococcus aureus, emphasizing the role of fluorophenyl positioning in potency .
  • N-(4-fluorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]sulfanyl}acetamide : Tetrazole substitution confers broad-spectrum activity but reduces solubility (0.05 mg/mL) .

Enzyme Inhibition

  • Compound 8u (C22H22N4O3S) : Shows 68% LOX inhibition at 50 µM, suggesting that ethoxy groups enhance enzyme binding .
  • Compound 30 (C12H10ClFN2OS) : Propenamide chain flexibility correlates with α-glucosidase inhibition (IC50 = 18 µM) .

Receptor Modulation

Key Research Findings and Gaps

  • Structural Insights : Bulkier heterocycles (e.g., diazatetraphen) may improve target selectivity but reduce synthetic yield compared to triazoles or oxadiazoles .
  • Fluorine Positioning : Para-fluorine on the phenyl ring optimizes antimicrobial activity, while meta-substitution enhances metabolic stability .
  • Research Gaps: No direct data exist for the target compound’s solubility, toxicity, or in vivo efficacy. Future studies should prioritize these parameters based on analog performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.